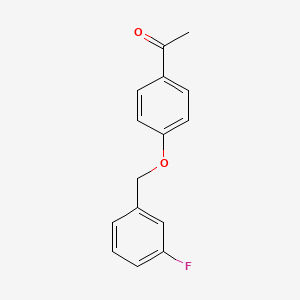

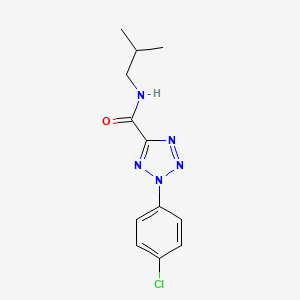

4'-(3-Fluorobenzyloxy)acetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 4'-(3-Fluorobenzyloxy)acetophenone often involves cyclization and alkylation reactions. A study by Alkhathlan (2003) presents a method for cyclizing 2-hydroxyacetophenone hydrazones to form benzoxazinones, which upon treatment with alcohols, yield alkoxy methyl and fluoro methyl benzoxazinones. This method indicates a route that could be adapted for synthesizing derivatives of 4'-(3-Fluorobenzyloxy)acetophenone through specific substitutions and modifications in the reaction conditions (Alkhathlan, 2003).

Molecular Structure Analysis

Molecular structure analysis of acetophenone derivatives involves determining the spatial arrangement of atoms and the electronic structure of the molecule. Studies often utilize techniques such as X-ray crystallography and spectroscopy to elucidate these structures. For example, the structural analysis of similar compounds by Hauteville et al. (1999) and Ivashchenko et al. (2019) provide insights into the crystal packing, hydrogen bonding, and electronic configurations that could be relevant to understanding the molecular structure of 4'-(3-Fluorobenzyloxy)acetophenone (Hauteville et al., 1999); (Ivashchenko et al., 2019).

Chemical Reactions and Properties

Chemical properties of acetophenone derivatives, including reactivity patterns and stability, can be inferred from their behavior in various chemical reactions. For instance, the Baeyer-Villiger oxidation of 4-hydroxyacetophenone by Pseudomonas fluorescens ACB demonstrates the substrate's susceptibility to enzymatic transformations, a property that may extend to 4'-(3-Fluorobenzyloxy)acetophenone under similar conditions (Kamerbeek et al., 2001).

Physical Properties Analysis

The physical properties of 4'-(3-Fluorobenzyloxy)acetophenone, such as melting point, boiling point, and solubility, can be studied through methods like differential scanning calorimetry and solubility testing. Although specific studies on 4'-(3-Fluorobenzyloxy)acetophenone are scarce, the methodologies applied in the physical property analyses of similar compounds provide a basis for such investigations.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of 4'-(3-Fluorobenzyloxy)acetophenone in chemical syntheses and its potential applications. Studies on similar compounds, such as the electron-capture detection analysis by Wang et al. (1997), offer insights into the electron affinity and reactivity of acetophenone derivatives, which could be indicative of the chemical properties of 4'-(3-Fluorobenzyloxy)acetophenone (Wang et al., 1997).

Aplicaciones Científicas De Investigación

Biological Baeyer–Villiger Oxidation

4'-(3-Fluorobenzyloxy)acetophenone, a type of fluorinated acetophenone, has been studied in the context of the biological Baeyer–Villiger oxidation process. This study used 19F nuclear magnetic resonance (NMR) to characterize the time-dependent conversion of various fluorinated acetophenones, including 4'-(3-Fluorobenzyloxy)acetophenone. It was found that whole cells of Pseudomonas fluorescens ACB converted 4'-fluoroacetophenone to 4-fluorophenol and 4'-fluoro-2'-hydroxyacetophenone to 4-fluorocatechol. This process serves as a valuable method for producing industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

Synthesis of 3-Oxo Quinolines

Research involving the synthesis of 3-oxo quinolines through cyclization used phenoxy acetophenones as β-O-4' lignin models. This iridium-catalyzed dehydrogenative annulation between 2-aminobenzylalcohols and phenoxy acetophenones, including 4'-(3-Fluorobenzyloxy)acetophenone, demonstrated the ability to prepare valuable 3-oxo quinoline derivatives, a process previously challenging with other methods (Zhang et al., 2023).

Inhibition of Mild Steel Corrosion

In the field of corrosion inhibition, derivatives of acetophenone, such as 4-fluoro-acetophenone-O-1'-(1',3',4'-triazolyl)-metheneoxime, have been synthesized and studied as inhibitors for the corrosion of mild steel in acid media. The efficacy of these inhibitors was assessed using weight loss and electrochemical techniques, revealing a significant contribution to mild steel corrosion control (Li, He, Pei, & Hou, 2007).

Chemical Properties and Reaction Pathways

Various studies have investigated the chemical properties and reaction pathways of fluorinated acetophenones, including 4'-(3-Fluorobenzyloxy)acetophenone. These include theoretical studies on the electronic properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO) energy levels, and energy gap (LUMO-HOMO), contributing significantly to the understanding of their chemical behavior and potential applications (Guo et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-[(3-fluorophenyl)methoxy]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11(17)13-5-7-15(8-6-13)18-10-12-3-2-4-14(16)9-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKVEEAJHDPMIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(3-Fluorobenzyloxy)acetophenone | |

CAS RN |

1044063-98-0 |

Source

|

| Record name | 1044063-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2495958.png)

![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)

![1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2495961.png)

![N-(3-ethylphenyl)-2-[2-oxo-7-(pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2495962.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2495972.png)